3-chloro-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline
Overview
Description
Triazoles are a class of organic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms . They are known for their wide range of biological activities and are used in many fields such as medicine, agriculture, and materials science .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition . Another common method is the reaction of thiosemicarbazides with α,β-unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered ring containing two carbon atoms and three nitrogen atoms . The exact structure can vary depending on the specific compound and its substituents .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, including N-alkylation, N-acylation, and reactions with electrophiles at the C-5 position . They can also participate in click reactions, a type of chemical reaction used in bioconjugation .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary depending on their specific structure. For example, the compound 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-YL)benzophenone has a molecular weight of 297.74 g/mol and a XLogP3-AA value of 3.5 .Scientific Research Applications
Cyclization and Pharmacological Properties
The compound undergoes cyclization to form 1,2,4-triazole and 1,3,4-thiadiazole derivatives with pharmacological potential. Studies have shown that some derivatives exhibit effects on the central nervous system in mice, indicating potential for CNS-related applications (Maliszewska-Guz et al., 2005).
Synthesis and Antimicrobial Properties
The synthesis of this compound has led to the creation of new thiosemicarbazide and 1,2,4-triazole derivatives. These compounds have been tested for their antimicrobial activities, showing significant potential in this area (Popiołek et al., 2011).
Alkylation and Amino(hydroxy)methylation
The compound's reactivity in reactions such as alkylation and amino(hydroxy)methylation has been explored, yielding a variety of 3-sulfanyl-1,2,4-triazoles. This demonstrates its versatility in synthetic chemistry and potential for creating a wide range of derivative compounds (Kaldrikyan et al., 2016).
Antiproliferative and Antilipolytic Activities
Research on derivatives of this compound has shown promising antiproliferative and antilipolytic activities. This suggests potential applications in treating diseases related to cell proliferation and lipid metabolism (Shkoor et al., 2021).
Crystal Structure and DFT Studies
In-depth structural analysis through crystal structure and Hirshfeld surface analysis, along with DFT studies, have been conducted on certain derivatives. This research is crucial for understanding the molecular interactions and properties of these compounds (Al-Wahaibi et al., 2019).
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known to have multidirectional biological activity . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with their targets and cause significant changes . For instance, they can inhibit the growth of certain viruses .
Biochemical Pathways
1,2,4-triazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds likely affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities of 1,2,4-triazole derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c1-14-5-12-13-9(14)15-8-3-2-6(11)4-7(8)10/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSCDROOJNZEQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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